Optical Rotation for Chiral Identity Verification
The D-manno configuration yields a negative specific rotation, in marked contrast to the positive rotation of D-glucosamine. D-Mannosamine hydrochloride (unlabeled, CAS 5505-63-5) exhibits [α]20/D −3.7 ± 0.5° (c = 2% in H₂O) , whereas D-glucosamine hydrochloride (CAS 66-84-2) shows [α]20/D +70.0 to +73.0° (c = 2.5% in H₂O) . This sign inversion (− vs. +) and the ~20-fold difference in magnitude provide a definitive and operationally simple check to rule out epimer contamination or mislabeling. Procurement of the 13C-labeled compound with identical D-manno stereochemistry ensures that the same stereochemical verification protocol applies.
| Evidence Dimension | Specific optical rotation [α]20/D |
|---|---|
| Target Compound Data | [α]20/D −3.7 ± 0.5° (c = 2% in H₂O; D-mannosamine·HCl, unlabeled parent stereochemistry) |
| Comparator Or Baseline | D-Glucosamine·HCl: [α]20/D +70.0 to +73.0° (c = 2.5% in H₂O); D-Galactosamine·HCl: [α]20/D +90 to +100° (c = 1% in H₂O) |
| Quantified Difference | Sign inversion (negative vs. positive); magnitude difference ~20-fold vs. glucosamine |
| Conditions | Polarimetry, 20 °C, 589 nm (sodium D-line), aqueous solution; data collated from vendor certificates of analysis and Sigma-Aldrich specifications |
Why This Matters
The unambiguous sign and magnitude of optical rotation serve as a rapid, low-cost orthogonal identity confirmation orthogonal to mass-based methods, critical for QA/QC release of labeled amino sugars where isobaric epimers may co-elute in chromatographic purity assays.
